molecular formula C6H9N3OS B14156454 1-Ethyl-3-(1,3-oxazol-2-yl)thiourea CAS No. 32093-89-3

1-Ethyl-3-(1,3-oxazol-2-yl)thiourea

Cat. No.: B14156454
CAS No.: 32093-89-3
M. Wt: 171.22 g/mol
InChI Key: GCZOBSRTWIAVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(1,3-oxazol-2-yl)thiourea is a heterocyclic compound that contains both an oxazole and a thiourea moiety. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms.

Preparation Methods

The synthesis of 1-Ethyl-3-(1,3-oxazol-2-yl)thiourea typically involves the reaction of an oxazole derivative with an appropriate thiourea precursor. One common method involves the reaction of 2-aminooxazole with ethyl isothiocyanate under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

1-Ethyl-3-(1,3-oxazol-2-yl)thiourea can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-(1,3-oxazol-2-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism by which 1-Ethyl-3-(1,3-oxazol-2-yl)thiourea exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In antimicrobial applications, it likely disrupts cell membrane integrity or interferes with essential metabolic pathways .

Comparison with Similar Compounds

1-Ethyl-3-(1,3-oxazol-2-yl)thiourea can be compared to other thiourea derivatives and oxazole-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the oxazole and thiourea moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

32093-89-3

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

1-ethyl-3-(1,3-oxazol-2-yl)thiourea

InChI

InChI=1S/C6H9N3OS/c1-2-7-6(11)9-5-8-3-4-10-5/h3-4H,2H2,1H3,(H2,7,8,9,11)

InChI Key

GCZOBSRTWIAVNC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.